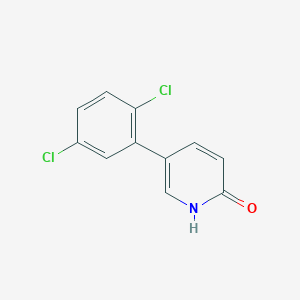![molecular formula C14H14N2O2 B6368075 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261997-55-0](/img/structure/B6368075.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (hereinafter referred to as 5-DMA-95%) is a heterocyclic compound containing a pyridine ring, an aryl ring, and a carbonyl group. It has been shown to have various biological activities and is used in a variety of scientific research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with 3-hydroxypyridine in the presence of a catalyst.
Starting Materials
4-(N,N-Dimethylaminocarbonyl)benzaldehyde, 3-hydroxypyridine, Catalyst
Reaction
Step 1: Dissolve 4-(N,N-Dimethylaminocarbonyl)benzaldehyde and 3-hydroxypyridine in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the product by column chromatography to obtain 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%.
Applications De Recherche Scientifique
5-DMA-95% has been used in a variety of scientific research applications, including drug development, biochemistry, and medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of various biochemical compounds, such as hormones, vitamins, and enzymes. Additionally, 5-DMA-95% has been used in the synthesis of various medicinal compounds, including analgesics, antimalarials, and antitumor agents.
Mécanisme D'action
The mechanism of action of 5-DMA-95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and cytochrome b5 reductase. Additionally, it is believed to interact with various receptors, including muscarinic receptors and serotonin receptors.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-DMA-95% are not fully understood. However, it has been shown to have various effects on the human body, including anti-inflammatory and analgesic effects. Additionally, it has been shown to have various effects on the brain, including sedative effects and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DMA-95% in laboratory experiments is its high purity, which ensures accurate results. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to using 5-DMA-95%, including its potential for toxicity and its potential for inducing side effects.
Orientations Futures
There are several potential future directions for research involving 5-DMA-95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential for toxicity. Additionally, further research into its potential applications in drug development and medicinal chemistry is warranted. Finally, further research into its potential for use in various laboratory experiments is also necessary.
Propriétés
IUPAC Name |
4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPDRKVUUQIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683058 |
Source


|
| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine | |
CAS RN |
1261997-55-0 |
Source


|
| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)

![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368060.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368063.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368071.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368103.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368109.png)